p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate
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Overview
Description
p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate: is an organic compound with the molecular formula C18H17NO6 and a molecular weight of 343.30 g/mol . This compound is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further connected to a 3-nitro-p-toluate moiety. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate typically involves the esterification of p-(Propoxycarbonyl)phenol with 3-nitro-p-toluic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Nitroso or amino derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Chemistry: p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
- p-(Methoxycarbonyl)phenyl 3-nitro-p-toluate
- p-(Ethoxycarbonyl)phenyl 3-nitro-p-toluate
- p-(Butoxycarbonyl)phenyl 3-nitro-p-toluate
Comparison:
- p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate is unique due to its propoxycarbonyl group, which provides distinct reactivity and stability compared to its methoxy, ethoxy, and butoxy analogs.
- The propoxycarbonyl group offers a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
83573-57-3 |
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Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(4-propoxycarbonylphenyl) 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C18H17NO6/c1-3-10-24-17(20)13-6-8-15(9-7-13)25-18(21)14-5-4-12(2)16(11-14)19(22)23/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
JOUQWHISQQFODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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